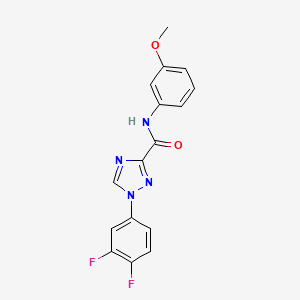
1-(3,4-difluorophenyl)-N-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-difluorophenyl)-N-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 1-(3,4-difluorophenyl)-N-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 3,4-difluoroaniline with 3-methoxybenzoyl chloride in the presence of a base, followed by cyclization with hydrazine hydrate to form the triazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(3,4-difluorophenyl)-N-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols. Common reagents and conditions for these reactions include the use of solvents like acetonitrile or dimethyl sulfoxide and catalysts such as palladium or copper.
Applications De Recherche Scientifique
1-(3,4-difluorophenyl)-N-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs for treating infections and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 1-(3,4-difluorophenyl)-N-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with various biological targets, leading to the inhibition of enzyme activity or modulation of receptor function. The compound’s effects are mediated through pathways involving these molecular targets, resulting in its observed biological activities.
Comparaison Avec Des Composés Similaires
1-(3,4-difluorophenyl)-N-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide can be compared with other triazole derivatives, such as fluconazole and itraconazole, which are well-known antifungal agents. While these compounds share a common triazole ring, this compound is unique due to its specific substitution pattern and potential applications beyond antifungal activity. Similar compounds include:
Fluconazole: An antifungal agent with a triazole ring.
Itraconazole: Another antifungal agent with a triazole ring.
Voriconazole: A triazole derivative used as an antifungal agent.
This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific fields.
Propriétés
Formule moléculaire |
C16H12F2N4O2 |
|---|---|
Poids moléculaire |
330.29 g/mol |
Nom IUPAC |
1-(3,4-difluorophenyl)-N-(3-methoxyphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C16H12F2N4O2/c1-24-12-4-2-3-10(7-12)20-16(23)15-19-9-22(21-15)11-5-6-13(17)14(18)8-11/h2-9H,1H3,(H,20,23) |
Clé InChI |
GVAHOWZCCJSQPW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)NC(=O)C2=NN(C=N2)C3=CC(=C(C=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Diphenylmethyl)-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370968.png)
![3-(2-hydroxybenzylidene)-5-phenyl-1H-pyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B13370970.png)
![N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-morpholinyl)-2-phenylethylidene]-2,6-dimethylaniline](/img/structure/B13370976.png)
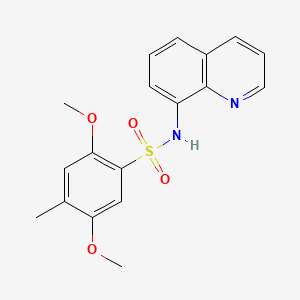
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B13370992.png)
![1,4-Bis[(2-ethoxy-3-pyridinyl)carbonyl]-2-methylpiperazine](/img/structure/B13370999.png)
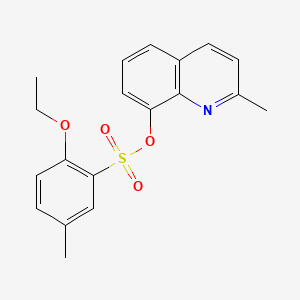
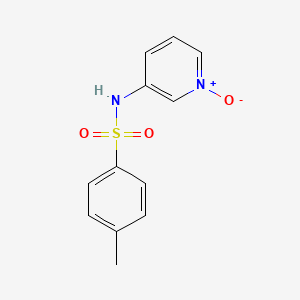
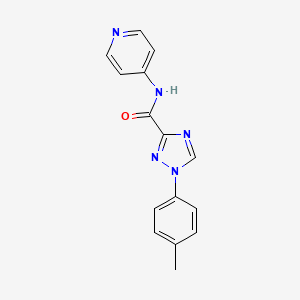
![2-(4-methoxyphenyl)-N-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B13371017.png)
![2-(2-methoxyphenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B13371022.png)
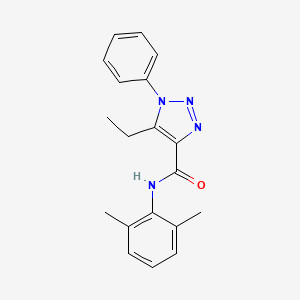
![N-{4-[(2-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl}-1-adamantanecarboxamide](/img/structure/B13371038.png)

